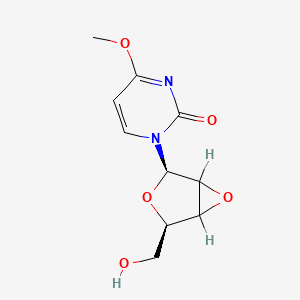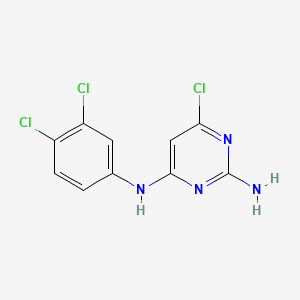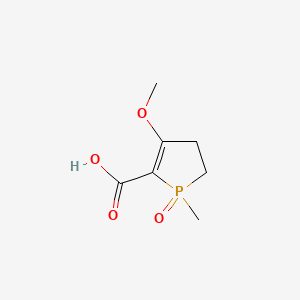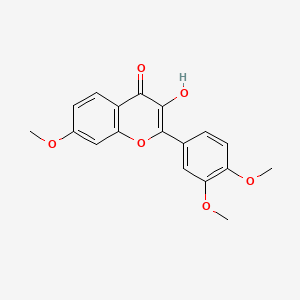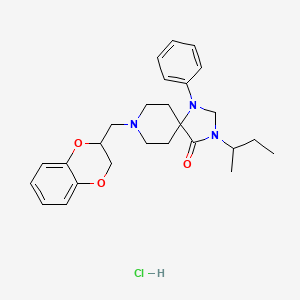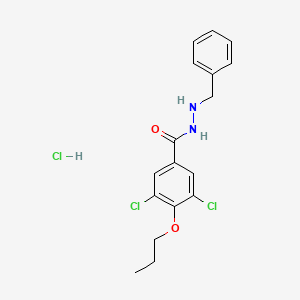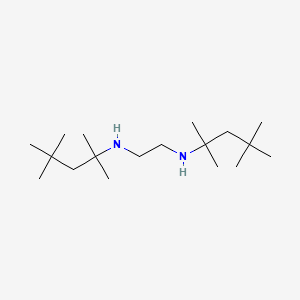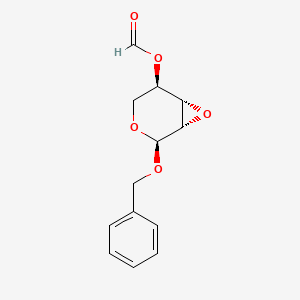
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a lyxopyranoside moiety, which is a six-membered ring form of the sugar lyxose, and a phenylmethyl group attached to the 2,3-anhydro formate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying glycosidic bonds and carbohydrate chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form glycosidic bonds and participate in various biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-anhydro-beta-L-lyxopyranoside
- Methyl 3,4-anhydro-beta-L-arabinopyranoside
- Methyl alpha-D-glucopyranoside
Uniqueness
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is unique due to its specific structural features, including the 2,3-anhydro formate and the phenylmethyl group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
108292-99-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
[(1S,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] formate |
InChI |
InChI=1S/C13H14O5/c14-8-17-10-7-16-13(12-11(10)18-12)15-6-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11+,12+,13+/m1/s1 |
InChI Key |
VYHBCBRJKYYXGH-VOAKCMCISA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OC=O |
Canonical SMILES |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


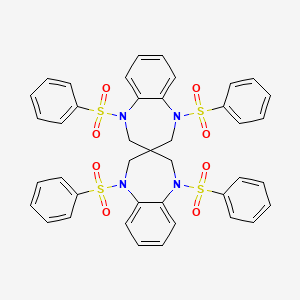

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

